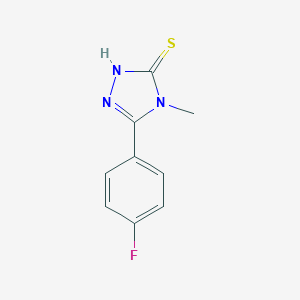

5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Overview

Description

The compound 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives, which are heterocyclic compounds containing a triazole ring, a sulfur atom, and a fluorophenyl group. These compounds are of significant interest due to their wide range of biological activities and potential applications in various fields such as medicine, agriculture, and material science.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions, as seen in the synthesis of the basic nucleus 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol, which is achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Although the specific synthesis of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is not detailed in the provided papers, similar synthetic strategies could be applied, such as the use of fluorophenyl fragments and appropriate cyclization agents to introduce the fluorophenyl group and the methyl group at the respective positions on the triazole ring.

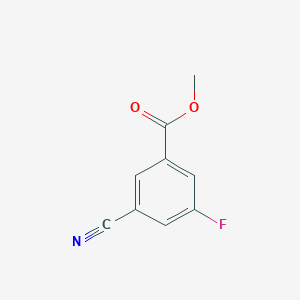

Molecular Structure Analysis

The molecular structure of triazole derivatives is confirmed using spectroscopic methods such as IR and NMR spectroscopy . These methods provide information about the functional groups present and the overall molecular framework. For instance, the presence of aromatic protons can be identified by characteristic chemical shifts in the NMR spectrum .

Chemical Reactions Analysis

The triazole derivatives can undergo various chemical reactions, including condensation to form Schiff bases , cyclization to form thiadiazoles , and S-alkylation . These reactions allow for the modification of the triazole core and the introduction of new functional groups, which can lead to the synthesis of compounds with new properties and potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are studied using certified equipment and methods that adhere to pharmacopoeia standards . These properties include melting points, solubility, and stability, which are important for the practical application of these compounds. The introduction of different substituents, such as the fluorophenyl group, can significantly influence these properties and, consequently, the biological activity of the compounds .

Scientific Research Applications

Synthesis and Physical-Chemical Properties

5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and similar derivatives have been the focus of research for their synthesis and physical-chemical properties. Studies have synthesized and investigated various derivatives of these compounds, confirming their structures using modern physical-chemical methods of analysis. These compounds are noted for their solubility in organic solvents and insolubility in water, with properties confirmed through methods like elemental analysis, NMR spectroscopy, and chromatography-mass spectrometry (Bihdan & Parchenko, 2018).

Antimicrobial and Antifungal Activities

Research on 1,2,4-triazole derivatives, including those similar to 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, has shown promising results in antimicrobial and antifungal activities. These compounds have been found to be active against various bacteria and exhibit significant antifungal effects, making them potential candidates for developing new antimicrobial and antifungal agents (Bihdan, 2021).

Corrosion Inhibition

Certain 1,2,4-triazole derivatives have been studied for their corrosion inhibition performance. These studies involve examining the efficacy of such compounds in protecting materials like mild steel in corrosive environments. The research includes techniques like weight loss studies, electrochemical polarization, and electrochemical impedance spectroscopy (Yadav et al., 2013).

Optical Activity

The optical activity of specific derivatives of 1,2,4-triazoles, including compounds structurally related to 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, has been investigated. This research aims to understand the relationship between the chemical structure of these molecules and their optical properties, which can have implications in drug design and synthesis (Karpun et al., 2022).

Future Directions

properties

IUPAC Name |

3-(4-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKMKRLELRQWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359606 | |

| Record name | 5-(4-Fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

138417-35-3 | |

| Record name | 5-(4-Fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

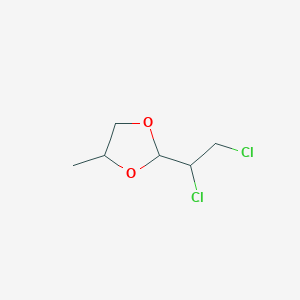

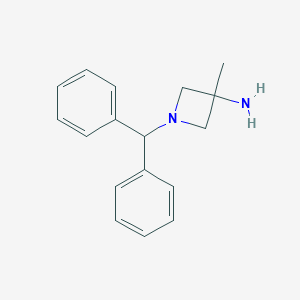

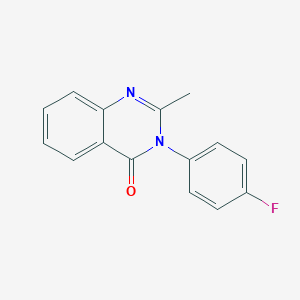

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.